molecular formula C12H20O4 B13744884 Butyl hydrogen cyclohexane-1,2-dicarboxylate CAS No. 21583-35-7

Butyl hydrogen cyclohexane-1,2-dicarboxylate

Cat. No.: B13744884
CAS No.: 21583-35-7
M. Wt: 228.28 g/mol
InChI Key: VRHUZZLSVQTROS-UHFFFAOYSA-N
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Description

Butyl hydrogen cyclohexane-1,2-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a derivative of cyclohexane and is characterized by the presence of two carboxylate groups attached to the cyclohexane ring. This compound is used in various industrial applications, particularly as a plasticizer in the production of flexible plastics.

Preparation Methods

Synthetic Routes and Reaction Conditions

Butyl hydrogen cyclohexane-1,2-dicarboxylate can be synthesized through the catalytic hydrogenation of related phthalates. The process involves the hydrogenation of diisononyl phthalate (DINP) to produce diisononyl cyclohexane-1,2-dicarboxylate (DINCH), which can then be further processed to obtain this compound .

Industrial Production Methods

The industrial production of this compound typically involves the use of high-pressure hydrogenation reactors. The reaction conditions include elevated temperatures and pressures, along with the use of a suitable catalyst to facilitate the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

Butyl hydrogen cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl hydrogen cyclohexane-1,2-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.

    Biology: Studied for its potential effects on biological systems, particularly in relation to its use as a plasticizer.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

    Industry: Widely used in the production of flexible PVC products, adhesives, and coatings.

Mechanism of Action

The mechanism of action of butyl hydrogen cyclohexane-1,2-dicarboxylate involves its interaction with polymer chains in plastics. As a plasticizer, it modifies the structure of polyvinyl chloride (PVC) resins, weakening the interactions between polymer chains. This results in a decrease in the glass transition temperature, reduced tensile strength, increased elongation at break, and improved plasticity .

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl phthalate (DINP)
  • Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
  • Dioctyl phthalate (DOP)
  • Di(2-ethylhexyl) phthalate (DEHP)

Uniqueness

Butyl hydrogen cyclohexane-1,2-dicarboxylate is unique in its ability to provide enhanced flexibility and plasticity to PVC products without the potential health risks associated with phthalate-based plasticizers. Its hydrogenated structure reduces the likelihood of leaching and environmental contamination, making it a safer alternative for use in various applications .

Properties

CAS No.

21583-35-7

Molecular Formula

C12H20O4

Molecular Weight

228.28 g/mol

IUPAC Name

2-butoxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H20O4/c1-2-3-8-16-12(15)10-7-5-4-6-9(10)11(13)14/h9-10H,2-8H2,1H3,(H,13,14)

InChI Key

VRHUZZLSVQTROS-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CCCCC1C(=O)O

Origin of Product

United States

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